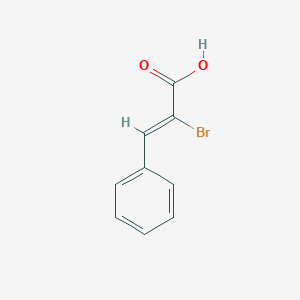
Cinnamic acid, alpha-bromo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cinnamic acid, alpha-bromo-, also known as alpha-bromocinnamic acid, is a chemical compound that has been used in various scientific research studies. This compound is a derivative of cinnamic acid, which is a common organic compound found in plants. Alpha-bromocinnamic acid has been synthesized using different methods and has been found to have various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of Cinnamic acid, alpha-bromo-innamic acid is not fully understood. However, it has been suggested that it may act by inhibiting certain enzymes in the body. It has also been suggested that it may act by binding to certain receptors in the body.
Efectos Bioquímicos Y Fisiológicos
Alpha-bromocinnamic acid has been found to have various biochemical and physiological effects. It has been found to have anti-inflammatory and analgesic properties. It has also been found to have antitumor activity. In addition, it has been found to have antibacterial and antifungal properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Cinnamic acid, alpha-bromo-innamic acid in lab experiments is that it is relatively easy to synthesize. It is also relatively stable and can be stored for long periods of time. However, one of the limitations of using Cinnamic acid, alpha-bromo-innamic acid is that it may have toxic effects on certain cells and tissues.
Direcciones Futuras
There are several future directions for research on Cinnamic acid, alpha-bromo-innamic acid. One direction is to investigate its potential as a therapeutic agent for various diseases. Another direction is to investigate its mechanism of action in more detail. Additionally, research could be done to optimize the synthesis of Cinnamic acid, alpha-bromo-innamic acid and to develop new methods for its synthesis.
Métodos De Síntesis
The synthesis of Cinnamic acid, alpha-bromo-innamic acid can be achieved through different methods. One of the most common methods is the bromination of cinnamic acid. This is done by adding bromine to a solution of cinnamic acid in acetic acid. The reaction results in the formation of Cinnamic acid, alpha-bromo-innamic acid and hydrogen bromide. Other methods of synthesis include the use of N-bromosuccinimide and bromine water.
Aplicaciones Científicas De Investigación
Alpha-bromocinnamic acid has been used in various scientific research studies. One of its main applications is in the field of organic synthesis. It has been used as a starting material for the synthesis of other organic compounds. It has also been used as a reagent in the synthesis of other organic compounds.
Propiedades
Número CAS |
1727-53-3 |
|---|---|
Nombre del producto |
Cinnamic acid, alpha-bromo- |
Fórmula molecular |
C10H12O4 |
Peso molecular |
227.05 g/mol |
Nombre IUPAC |
(Z)-2-bromo-3-phenylprop-2-enoic acid |
InChI |
InChI=1S/C9H7BrO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-6H,(H,11,12)/b8-6- |
Clave InChI |
HBMGEXMZDMAEDN-VURMDHGXSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C(/C(=O)O)\Br |
SMILES |
C1=CC=C(C=C1)C=C(C(=O)O)Br |
SMILES canónico |
C1=CC=C(C=C1)C=C(C(=O)O)Br |
Pictogramas |
Irritant |
Sinónimos |
Cinnamic acid, alpha-bromo- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate](/img/structure/B238850.png)
![1-[(4-Bromo-3-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B238855.png)
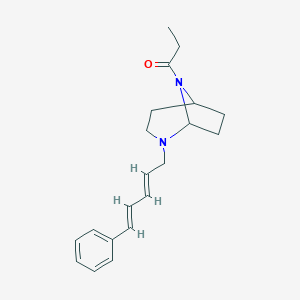
![1-[3-[(E)-3-(2-bromophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B238870.png)
![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-dec-2-enethioate](/img/structure/B238881.png)
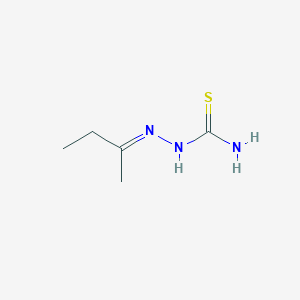
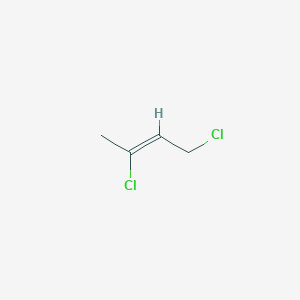
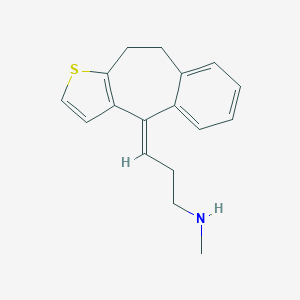
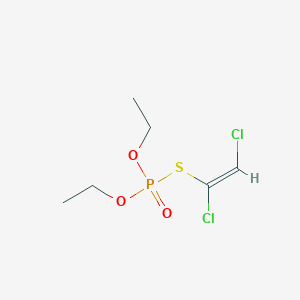
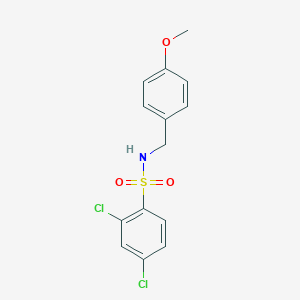
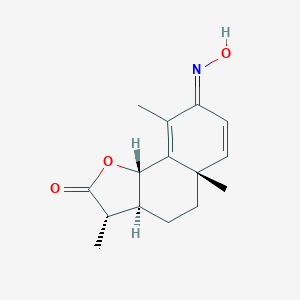
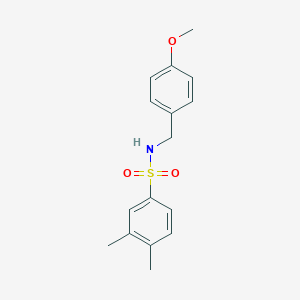
![1-(2-Chlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine](/img/structure/B238955.png)
